Telatinib - 332012-40-5

Telatinib

Catalog Number: EVT-283930
CAS Number: 332012-40-5
Molecular Formula: C20H16ClN5O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telatinib (BAY 57-9352) is a potent, orally available, small-molecule tyrosine kinase inhibitor. [] It acts as a multi-targeted inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs) -2 and -3, platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit. [, , , ] In scientific research, Telatinib serves as a valuable tool for studying angiogenesis, tumor growth, and drug resistance mechanisms. [, , ] It acts as an antagonist of ATP-binding cassette (ABC) transporters, which play a role in multidrug resistance in cancer cells. [] This property makes it particularly relevant for investigating novel strategies to overcome chemoresistance in various cancers. []

Mechanism of Action

Telatinib primarily exerts its effects by binding to and inhibiting the kinase activity of VEGFRs -2 and -3, PDGFRβ, and c-Kit. [, , , ] These receptors play crucial roles in tumor angiogenesis and cellular proliferation. [, ] By inhibiting their activity, Telatinib disrupts downstream signaling pathways involved in these processes. [, , ]

Furthermore, Telatinib exhibits the ability to modulate the expression levels of certain genes involved in angiogenesis and tumor growth. [, , ] This modulation further contributes to its anti-tumor effects. For instance, in pseudomyogenic hemangioendothelioma cells, Telatinib specifically affects PDGFRA, FLT1, and FLT4 signaling while downregulating SERPINE1 expression, thereby impacting the self-regulation of the fusion gene responsible for this tumor type. []

Cancer Research

Telatinib has been extensively studied for its potential as an anticancer agent in various preclinical and clinical settings. [, , , , , , , , , , , , , , ] It has shown promising anti-tumor activity against a range of solid tumors, including colorectal carcinoma, [] breast cancer, [] pancreatic cancer, [] non-small cell lung cancer, [] pseudomyogenic hemangioendothelioma, [] and gastric cancer. [, , , ]

Angiogenesis Research

Telatinib's potent anti-angiogenic properties make it a valuable tool for studying the process of blood vessel formation in both physiological and pathological conditions. [, ] By inhibiting VEGFR signaling, Telatinib disrupts the formation of new blood vessels, which are essential for tumor growth and metastasis. [, , ]

Drug Resistance Research

Telatinib has demonstrated the ability to reverse chemotherapeutic multidrug resistance mediated by the ABCG2 efflux transporter. [, ] This finding highlights its potential application in developing strategies to overcome drug resistance, a major obstacle in cancer treatment. [, ]

17-Allylaminogeldanamycin (17-AAG)

Compound Description: 17-Allylaminogeldanamycin (17-AAG) is a benzoquinone ansamycin antibiotic and a potent inhibitor of heat shock protein 90 (Hsp90) []. It also exhibits antiangiogenic and antineoplastic activities [].

BAY 60-8246

Compound Description: BAY 60-8246 is the primary metabolite of telatinib [].

Relevance: As a metabolite of telatinib, BAY 60-8246 likely contributes to the overall pharmacological effects of the drug. A study investigating the combination of telatinib with docetaxel found that co-administration resulted in a slight to moderate decrease in the area under the curve (AUC) and maximum concentration (Cmax) of both telatinib and BAY 60-8246 []. This suggests a potential pharmacokinetic interaction between the two compounds.

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that specifically targets vascular endothelial growth factor A (VEGF-A), thereby inhibiting angiogenesis [, ].

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body, where it disrupts DNA and RNA synthesis in cancer cells [, ].

Relevance: Capecitabine, in combination with irinotecan, has been studied in phase I trials as a combination therapy with telatinib for advanced solid tumors [, ]. These studies aimed to assess the safety and tolerability of this combination regimen [, ]. Results indicated that the combination was manageable, but further investigation into potential cardiac toxicity was recommended [].

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces cell death by forming crosslinks in DNA, disrupting DNA replication and transcription [, ].

Relevance: A phase II study (TEL0805) investigated the combination of telatinib with capecitabine and cisplatin as a first-line treatment for advanced gastric or gastroesophageal junction cancer [, ]. This combination demonstrated promising results, with a high objective response rate and manageable toxicity []. Furthermore, the study suggested a correlation between the reduction in soluble VEGFR2 levels, induced by telatinib, and improved clinical outcomes, highlighting a potential biomarker for treatment response [, ].

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug that inhibits cell division by disrupting microtubule function, ultimately leading to cell death [, ].

Relevance: The combination of telatinib and docetaxel was investigated in a phase Ib study for patients with advanced solid tumors [, ]. This combination was generally well-tolerated and showed promising anti-tumor activity, with a 75% disease control rate []. The study also assessed the pharmacokinetic interactions between the two drugs, finding that co-administration did not significantly increase docetaxel exposure [].

Irinotecan

Compound Description: Irinotecan is a chemotherapy drug that inhibits topoisomerase I, an enzyme involved in DNA replication, leading to DNA damage and cell death [, ].

Relevance: Similar to capecitabine, irinotecan has been investigated in combination with telatinib for the treatment of advanced solid tumors [, ]. Phase I trials explored the safety and tolerability of combining irinotecan and capecitabine with telatinib, finding the regimen to be manageable but requiring further investigation into potential cardiac toxicity [].

Properties

CAS Number

332012-40-5

Product Name

Telatinib

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(((4-((4-chlorphenyl)amino)furo(2,3-d)pyridazin-7-yl)oxy)methyl)-N-methylpyridine-2-carboxamide
BAY 57-9352
telatini

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.